molecular formula C16H14O2 B15250766 2,3-Dimethyl-1,4-dihydroanthracene-9,10-dione CAS No. 32740-64-0

2,3-Dimethyl-1,4-dihydroanthracene-9,10-dione

Cat. No.: B15250766
CAS No.: 32740-64-0
M. Wt: 238.28 g/mol
InChI Key: SHAOMWKBPCKYHC-UHFFFAOYSA-N
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Description

2,3-Dimethylanthracene-9,10(1H,4H)-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound features a fused ring system with two methyl groups at positions 2 and 3, and a quinone moiety at positions 9 and 10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylanthracene-9,10(1H,4H)-dione typically involves the following steps:

    Friedel-Crafts Alkylation: Introduction of methyl groups at positions 2 and 3 of anthracene using methyl chloride and aluminum chloride as a catalyst.

    Oxidation: Conversion of the anthracene derivative to the quinone form using oxidizing agents like chromium trioxide or potassium permanganate.

Industrial Production Methods

Industrial production methods may involve large-scale Friedel-Crafts alkylation followed by oxidation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Higher oxidized anthraquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated anthraquinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylanthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, widely used in dyes and pigments.

    1,4-Dimethylanthracene-9,10(1H,4H)-dione: A similar compound with methyl groups at different positions.

    2-Methylanthracene-9,10(1H,4H)-dione: A derivative with a single methyl group.

Uniqueness

2,3-Dimethylanthracene-9,10(1H,4H)-dione is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity compared to other anthraquinone derivatives.

Properties

CAS No.

32740-64-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2,3-dimethyl-1,4-dihydroanthracene-9,10-dione

InChI

InChI=1S/C16H14O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6H,7-8H2,1-2H3

InChI Key

SHAOMWKBPCKYHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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